3,3-Dimethylpentanoyl chloride
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Overview
Description
3,3-Dimethylpentanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a pentanoyl chloride group attached to a 3,3-dimethylpentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylpentanoyl chloride can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethylpentanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,3-dimethylpentanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3,3-dimethylpentanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiol (RSH) are commonly used. The reactions are typically carried out at room temperature or under mild heating.
Hydrolysis: The reaction with water is usually performed at room temperature.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3,3-Dimethylpentanoic Acid: Formed from hydrolysis.
3,3-Dimethylpentanol: Formed from reduction.
Scientific Research Applications
3,3-Dimethylpentanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates by serving as a building block for more complex molecules.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Used in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 3,3-dimethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in medicinal chemistry, the compound may be used to introduce acyl groups into drug molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutanoyl chloride
- 2,2-Dimethylpentanoyl chloride
- 2,3-Dimethylpentanoyl chloride
Uniqueness
3,3-Dimethylpentanoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of two methyl groups at the 3-position of the pentane backbone influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-dimethylpentanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFLNQHPAJHHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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